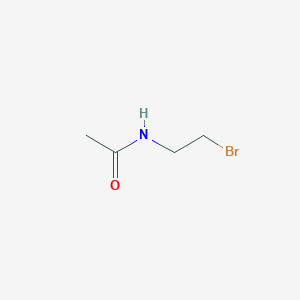

N-(2-bromoethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromoethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZDFCDZLUWMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Bromoethyl Acetamide and Analogous Structures

Direct Synthesis Approaches to N-(2-Bromoethyl)acetamide

Direct synthesis methods offer a straightforward route to this compound by constructing the molecule from key fragments containing the necessary functional groups.

One of the most direct routes for the preparation of this compound involves the reaction of 2-bromoethanol (B42945) with acetamide (B32628). This process typically requires the presence of a dehydrating agent to facilitate the condensation reaction. For instance, the reaction can be carried out under reflux conditions using phosphorus oxychloride as the dehydrating agent to yield the desired product. In industrial settings, this reaction has been adapted for large-scale production, employing continuous flow reactors to ensure high yield and purity of this compound.

The general reaction is as follows:

CH₃CONH₂ + HOCH₂CH₂Br → CH₃CONHCH₂CH₂Br + H₂O

Alternative pathways to the this compound core provide flexibility in starting materials and reaction conditions. A common alternative involves the acylation of 2-bromoethylamine (B90993) or its hydrobromide salt. 2-Bromoethylamine hydrobromide can be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the hydrobromide and facilitate the amidation.

Another synthetic strategy starts from N-(2-hydroxyethyl)acetamide, which can be subjected to a brominating agent to convert the hydroxyl group into a bromide. This approach isolates the formation of the amide bond from the introduction of the bromine atom. Furthermore, related structures have been synthesized by reacting various amines with bromoacetyl bromide or chloroacetyl chloride to form an α-haloacetamide, which can then undergo further substitution. irejournals.comnih.gov For example, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide is achieved through the amination reaction of 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com

N-Alkylation Strategies in Amide Synthesis Relevant to this compound

The synthesis of N-substituted amides, such as this compound, is a fundamental transformation in organic chemistry. derpharmachemica.com N-alkylation of a primary amide like acetamide with a suitable alkylating agent, in this case, a 2-bromoethyl group source, is a key strategy. Due to the low nucleophilicity of the amide nitrogen, these reactions often necessitate activation, typically through the use of a base. derpharmachemica.com

Base-mediated N-alkylation is a cornerstone of amide synthesis. The base deprotonates the amide, generating a more nucleophilic amidate anion that readily reacts with an electrophile.

The use of a stoichiometric amount of a strong base is a conventional and effective method for the N-alkylation of amides. derpharmachemica.com The choice of base and solvent is critical for the reaction's success, influencing both reactivity and selectivity. derpharmachemica.com Strong bases are required to deprotonate the weakly acidic N-H bond of the amide. derpharmachemica.com

Commonly employed stoichiometric bases include alkali metal hydrides, such as sodium hydride (NaH), and alkali metal alkoxides, like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOt-Bu). derpharmachemica.comresearchgate.net These reactions are typically conducted in anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to solvate the cation and promote the reaction. derpharmachemica.com For instance, the N-alkylation of secondary amides with dibromoethane has been successfully carried out using NaH in a THF:DMF solvent system under reflux conditions. derpharmachemica.com

| Base | Solvent System | Typical Substrates | General Conditions |

|---|---|---|---|

| Sodium Hydride (NaH) | THF, DMF | Primary and Secondary Amides | Anhydrous, Room Temp. to Reflux |

| Sodium Ethoxide (NaOEt) | Ethanol | Secondary Amides | Reflux |

| Potassium tert-Butoxide (KOt-Bu) | THF, Toluene | Primary and Secondary Amides | Room Temp. to Elevated Temp. |

| Potassium Hydroxide (B78521) (KOH) | Ethanol, Water (with PTC) | Primary Amides | Elevated Temp. |

To improve reaction efficiency, minimize waste, and enhance selectivity, catalytic base systems have been developed. These systems often involve a combination of a catalyst and a substoichiometric amount of base.

One approach is the use of transition metal catalysts in conjunction with a catalytic amount of a base. For example, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols proceeds efficiently in the presence of a catalytic quantity of potassium hydroxide (KOH). nih.gov The base assists in the initial dehydrogenation of the alcohol, a key step in the catalytic cycle. nih.gov Ruthenium-based catalysts have also been employed for the N-alkylation of amides with alcohols, and in some cases, these reactions can proceed under base-free conditions, offering a green alternative. nih.govd-nb.info

Phase-transfer catalysis (PTC) represents another important strategy. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of an inorganic base (e.g., KOH, K₂CO₃) from the solid or aqueous phase to the organic phase where the amide and alkylating agent are dissolved. derpharmachemica.com This allows the reaction to proceed under milder conditions and with a broader range of substrates. Solvent-free N-alkylation of amides has also been achieved using PTC under microwave irradiation, offering a rapid and environmentally benign method.

| Catalytic System | Catalyst | Base (Amount) | Alkylating Agent | Key Features |

|---|---|---|---|---|

| Cobalt Nanoparticles | Co-NPs on Carbon | KOH (Catalytic) | Alcohols | Heterogeneous, Reusable Catalyst. nih.gov |

| Ruthenium Pincer Complex | Ru-MACHO | None (Base-Free) | Alcohols | Homogeneous, High Atom Economy. nih.govd-nb.info |

| Phase-Transfer Catalysis | TBAB, etc. | KOH, K₂CO₃ (Stoichiometric) | Alkyl Halides | Mild conditions, applicable to biphasic systems. derpharmachemica.com |

| Hofmann N-Alkylation | None | Base (Stoichiometric) | Alcohols (with catalytic alkyl halide) | Avoids large excess of alkyl halides. rsc.org |

Phase Transfer Catalysis in the N-Alkylation of Amides

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign technique for the N-alkylation of amides. tandfonline.comacsgcipr.org This method facilitates the reaction between a water-soluble nucleophile (the deprotonated amide) and a water-insoluble electrophile (the alkylating agent) by using a phase transfer catalyst, typically a quaternary ammonium salt, to transport the nucleophile into the organic phase. acsgcipr.org

A significant advantage of PTC is the ability to conduct reactions under solvent-free conditions, which offers economic and safety benefits. tandfonline.comresearchgate.net For instance, the alkylation of various amides has been successfully achieved by reacting them with alkyl halides in the presence of a solid base like potassium hydroxide or potassium carbonate and a catalytic amount of a phase transfer agent such as tetrabutylammonium bromide (TBAB). mdpi.com This approach often leads to good selectivity and high yields. tandfonline.com The efficiency of the catalyst can be influenced by its structure, with parameters like the total number of carbons (C#) and the "q-value" being used to predict reactivity. acsgcipr.org

Table 1: Representative Phase Transfer Catalysis Conditions for N-Alkylation of Amides

| Amide Substrate | Alkylating Agent | Base | Catalyst | Solvent | Yield | Reference |

| Benzamide | Benzyl chloride | KOH/K₂CO₃ | TBAB | None | High | mdpi.com |

| N-methylbenzamide | Alkyl Iodides | Sodium Hydride | Not Specified | Inert Solvent | Good | tandfonline.com |

| Acetamide | 1,2-Dibromoethane | NaOEt or NaH | None | Ethanol or THF/DMF | Moderate | derpharmachemica.com |

This table is illustrative and specific yields can vary based on reaction scale and precise conditions.

Microwave-Assisted N-Alkylation Methodologies

Microwave-assisted organic synthesis has gained considerable attention for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comresearchgate.net When combined with solvent-free PTC conditions, microwave irradiation offers a rapid, efficient, and environmentally friendly protocol for the N-alkylation of amides and lactams. mdpi.com

In a typical procedure, an amide is mixed with an alkyl halide, a solid base (e.g., a mixture of potassium hydroxide and potassium carbonate), and a phase transfer catalyst like TBAB. mdpi.com This mixture is then irradiated in a domestic or dedicated microwave oven for a short period. mdpi.com The absence of a solvent not only simplifies the work-up procedure, avoiding liquid-liquid extraction, but also reduces the risk of explosions when using microwave heating. mdpi.com Another approach involves the iridium-catalyzed N-alkylation of amides with alcohols under solvent-free and base-free microwave conditions, producing water as the only byproduct. organic-chemistry.org This method demonstrates high functional group tolerance and provides good to high yields of structurally diverse amides. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted N-Alkylation

| Method | Reaction Time | Conditions | Advantages | Reference |

| Conventional Heating | Prolonged (hours) | Often requires dry solvents and strong bases | Established procedures | mdpi.com |

| Microwave Irradiation | Rapid (seconds to minutes) | Solvent-free, solid support (e.g., KOH/K₂CO₃), PTC | Fast, high yields, environmentally friendly, simplified work-up | mdpi.comorganic-chemistry.org |

This table provides a general comparison; specific outcomes depend on the substrates and reaction setup.

Mannich Reaction Based N-Alkylation for Amide Derivatization

The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as an amide. wikipedia.orgresearchgate.net This reaction provides a versatile route to N-acyl-protected amine derivatives. rsc.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the nucleophilic amide. wikipedia.org

Recent advancements have demonstrated that low-nucleophilicity amides can participate in Mannich-type reactions when activated by hydrogen bonding with a Lewis acid like zinc chloride under solvent-free conditions. rsc.org This one-pot method is highly efficient for synthesizing N-acyl-protected amines from simple aldehydes, N-substituted anilines, and amides. rsc.org The Mannich reaction has also been successfully applied for the N-alkylation of secondary amides where other methods using strong bases were unsuccessful, leading to the selective formation of tertiary amides. derpharmachemica.com

Table 3: Components of a Mannich-Type Reaction for Amide Derivatization

| Component 1 | Component 2 | Component 3 | Catalyst/Activator | Product Type | Reference |

| Aldehyde (e.g., Formaldehyde) | Primary or Secondary Amine | Amide | Acid or Lewis Acid (e.g., ZnCl₂) | N-Aminomethylated Amide (Mannich Base) | wikipedia.orgrsc.org |

| Aldehyde | N-Substituted Aniline | Amide | ZnCl₂ | N-Acyl-protected Amine Derivative | rsc.org |

This table outlines the general components for a Mannich reaction involving amides.

Advanced Synthetic Protocols for this compound Analogues and Derivatives

The synthesis of more complex analogs and derivatives of this compound often requires specialized strategies to ensure regioselectivity and stereoselectivity.

Strategies for Incorporating Bromoethyl Moieties into Complex Amides

The introduction of a bromoethyl group into complex amide-containing molecules is a key step in the synthesis of various targeted compounds, including therapeutic agents and biochemical probes. nih.govresearchgate.net One common strategy involves the reaction of a precursor molecule containing a primary or secondary amide with a bromoethylating agent. For instance, in the synthesis of certain 1,2,4-triazine (B1199460) derivatives, a thiol-containing triazine was reacted with 9-(2-bromoethyl)-9H-carbazole to introduce the bromoethyl moiety. researchgate.net

Solid-phase peptide synthesis (SPPS) offers a powerful platform for incorporating functional moieties into peptides. nih.gov While direct incorporation of a bromoethyl group can be challenging, related functionalities can be introduced. For example, modifying the side chain of an amino acid with an amine function by coupling it with derivatives of acetic acid can yield acetamides. nih.gov Although synthesizing amino acids with a bromodifluoromethyl moiety has proven difficult, other halogenated groups have been successfully incorporated. nih.gov

Another approach involves the post-modification of a synthesized molecule. For example, a complex heterocyclic compound can be synthesized first, followed by a reaction with a reagent like 2-bromoacetyl bromide or a related bromoethylating agent to attach the desired group. chemicalbook.com

Table 4: Examples of Strategies for Introducing Bromoethyl and Related Moieties

| Starting Material | Reagent | Method | Resulting Moiety | Application Context | Reference |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | 9-(2-bromoethyl)-9H-carbazole | Nucleophilic Substitution | (2-(9H-Carbazol-9-yl)ethyl)thio | Synthesis of complex triazine derivatives | researchgate.net |

| 2-Phenylethylamine | Bromoacetyl chloride | Acylation | 2-Bromo-N-phenethyl-acetamide | Synthesis of N-substituted bromoacetamides | chemicalbook.com |

| Amine-containing side chain on amino acid | Acetic acid derivatives | Acylation | Acetamide moiety | Peptide modification | nih.gov |

This table illustrates various synthetic approaches for incorporating bromoethyl or analogous structures.

Regioselective and Stereoselective Synthesis Considerations for this compound Derivatives

When synthesizing derivatives of this compound, particularly those with multiple reactive sites or chiral centers, controlling the regioselectivity and stereoselectivity of the reaction is crucial. ethz.chmasterorganicchemistry.com

Regioselectivity refers to the preferential reaction at one of two or more possible sites. masterorganicchemistry.com For example, in the Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids, the reaction occurs selectively at the C-Br bond, leaving the bromomethyl group intact. d-nb.info The choice of catalyst, solvent, and base can significantly influence the regiochemical outcome of a reaction. derpharmachemica.comd-nb.info

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the synthesis of chiral derivatives, achieving high stereoselectivity is often a primary goal. ethz.ch This can be accomplished through several methods:

Chiral Pool Synthesis: Using an enantiomerically pure starting material. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction. ethz.ch

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer. For example, copper(I)-catalyzed asymmetric Mannich-type reactions have been used to synthesize α-CF₃ amide derivatives with excellent enantioselectivities. thieme-connect.com Similarly, nickel-catalyzed ortho-C-H glycosylation of benzamides has been shown to proceed with high regioselectivity and excellent α-selectivity. rsc.org

The reaction of 2-(bromomethyl)-1,3-thiaselenole demonstrates a case of rearrangement where the nucleophilic attack can occur at different positions, leading to either a kinetic or a thermodynamic product, highlighting the importance of reaction conditions in controlling the outcome. beilstein-journals.org

Table 5: Approaches to Control Selectivity in Synthesis

| Selectivity Type | Method | Principle | Example | Reference |

| Regioselectivity | Catalytic Control | The catalyst directs the reaction to a specific functional group. | Palladium-catalyzed Suzuki coupling selectively reacts with an aryl bromide over a bromomethyl group. | d-nb.info |

| Stereoselectivity | Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring one stereochemical pathway. | Copper(I)-catalyzed asymmetric Mannich reaction of an α-CF₃ amide. | thieme-connect.com |

| Stereoselectivity | Chiral Pool Synthesis | The stereochemistry of the product is derived from a chiral starting material. | Using enantiopure amino acids or sugars in a synthesis. | ethz.ch |

| Stereoselectivity | Chiral Auxiliaries | A removable chiral group guides the formation of a new stereocenter. | Attaching a chiral auxiliary to a substrate to control subsequent reactions. | ethz.ch |

This table summarizes key strategies for achieving regioselective and stereoselective synthesis.

Reactivity and Reaction Mechanisms of N 2 Bromoethyl Acetamide

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The presence of a bromine atom on the ethyl chain makes N-(2-bromoethyl)acetamide an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon, rendering it susceptible to attack by nucleophiles.

Intermolecular Nucleophilic Pathways and Mechanistic Elucidation

This compound readily undergoes intermolecular S_N2 reactions with various nucleophiles. chemguide.co.ukcognitoedu.org In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. chemguide.co.uk The reaction proceeds through a bimolecular transition state where the nucleophile forms a new bond as the carbon-bromine bond breaks. dalalinstitute.com

Common nucleophiles that react with this compound include amines, thiols, and alkoxides. For instance, the reaction with primary or secondary amines leads to the formation of N-substituted N'-(2-aminoethyl)acetamides. masterorganicchemistry.com This process, known as N-alkylation, can sometimes lead to multiple substitutions, where the initially formed secondary amine further reacts with another molecule of this compound. masterorganicchemistry.comchemguide.co.uk To achieve mono-alkylation, specific reaction conditions, such as the use of cesium bases, may be employed to suppress overalkylation. researchgate.net

The general mechanism for the S_N2 reaction of this compound with a generic nucleophile (Nu⁻) is depicted below:

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Ammonia | N-(2-aminoethyl)acetamide |

| Thiol | Sodium thiomethoxide | N-(2-(methylthio)ethyl)acetamide |

| Azide (B81097) | Sodium azide | N-(2-azidoethyl)acetamide |

| Hydroxide (B78521) | Sodium hydroxide | N-(2-hydroxyethyl)acetamide |

This table provides illustrative examples of typical nucleophilic substitution reactions.

Intramolecular Cyclization Mechanisms and Product Formation

The structure of this compound allows for intramolecular nucleophilic substitution, leading to the formation of cyclic products. The amide nitrogen, after deprotonation by a base, can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular S_N2 reaction results in the formation of a five-membered ring, specifically N-acetylaziridine.

The mechanism for this intramolecular cyclization involves the following steps:

This type of cyclization is a key step in the synthesis of various heterocyclic compounds. The rate and efficiency of the cyclization can be influenced by factors such as the choice of base and solvent. In some cases, related compounds have been observed to undergo intramolecular cyclization to form other heterocyclic systems, such as in the synthesis of aurones from o-alkynonylphenols. ajptr.com

Transformations Involving the Acetamide (B32628) Functionality

The acetamide group in this compound also participates in a range of chemical reactions, including N-alkylation and reactions at the carbonyl center.

Amide N-Alkylation Reactions and Mechanistic Studies

While the bromoethyl moiety is the primary site for alkylation by external nucleophiles, the amide nitrogen itself can be alkylated under certain conditions. derpharmachemica.comrsc.org This reaction typically requires a strong base to deprotonate the amide, making the nitrogen a more potent nucleophile. stackexchange.com The resulting amidate can then react with an alkylating agent.

Studies on the N-alkylation of similar secondary amides have shown that the choice of base and solvent is crucial for achieving high yields and selectivity. derpharmachemica.com For instance, bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to deprotonate the amide. stackexchange.com Microwave-assisted N-alkylation has also been shown to be an efficient method for this transformation. derpharmachemica.comnih.gov

The general mechanism for amide N-alkylation is as follows:

It is important to note that O-alkylation can be a competing reaction, although N-alkylation is generally favored under basic conditions. derpharmachemica.com

Reactions at the Carbonyl Center of this compound

The carbonyl carbon of the acetamide group is electrophilic and can be attacked by strong nucleophiles. These reactions fall under the category of nucleophilic acyl substitution. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl group by expelling a leaving group. libretexts.org

However, in the case of this compound, the amide group (–NHCH₂CH₂Br) is a relatively poor leaving group. Therefore, reactions at the carbonyl center typically require harsh conditions or highly reactive nucleophiles. Examples of such reactions include hydrolysis under strong acidic or basic conditions to yield acetic acid and 2-bromoethylamine (B90993), or reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford N,N-diethylamine.

The general mechanism for nucleophilic acyl substitution is:

Radical Reactions and Associated Mechanistic Investigations

While ionic reactions are more common for this compound, the presence of a carbon-bromine bond also allows for the possibility of radical reactions. Homolytic cleavage of the C-Br bond, typically initiated by heat or light, can generate a 2-acetamidoethyl radical.

These radical intermediates can then participate in various radical processes, such as:

Mechanistic investigations of similar radical reactions often employ techniques like electron spin resonance (ESR) spectroscopy to detect and characterize the transient radical intermediates. bbhegdecollege.com Copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp³)–H functionalization, where a radical intermediate is generated and then undergoes further transformation. nih.gov While specific studies on radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest its potential to participate in such transformations under appropriate conditions. researchgate.netkhanacademy.org

Generation and Reactivity of Nitrogen-Centered Radicals

Nitrogen-centered radicals (NCRs) are highly reactive species with significant applications in organic synthesis. acs.orgnih.gov N-haloamides, such as N-bromoacetamide, are common precursors for generating these radicals. The generation of an amidyl radical from this compound typically involves the homolytic cleavage of the nitrogen-bromine (N-Br) bond. acs.org This cleavage can be initiated by thermal or photochemical methods. acs.orgresearchgate.net

Once generated, the N-acetylethylaminyl radical exhibits distinct reactivity. These amidyl radicals are electrophilic in nature, meaning they react readily with electron-rich species. acs.org Their reactivity is often compared to that of chlorine or hydroxyl radicals. acs.org Unlike alkoxyl radicals that tend to favor hydrogen atom abstraction (HAT), nitrogen-centered radicals show a preference for addition to π-systems, such as those in alkenes. acs.org This characteristic drives their utility in various synthetic applications, including the construction of nitrogen-containing heterocycles. acs.org

The generation of NCRs can be achieved through several methods, as summarized in the table below.

| Method | Description | Initiator |

| Homolytic Cleavage | The N-X (X=halogen) bond is broken, yielding two radical products. acs.org | UV light, Heat (thermal) |

| Reductive Conditions | A single-electron transfer (SET) to the nitrogen species cleaves the N-X bond. acs.org | Redox-active metals (e.g., Fe, Ti(III)Cl₃) |

| Photoredox Catalysis | Visible-light photoredox catalysts can mediate the cleavage of N-X or other suitable bonds (N-N, N-O) to form NCRs under mild conditions. nih.gov | Ruthenium or Iridium complexes, Organic dyes |

The electrophilicity of the generated amidyl radical is a key factor in its subsequent reactions, particularly in additions to unsaturated systems. acs.org

Free Radical Addition to Unsaturated Systems Involving Bromoacetamide Intermediates

Contrary to expectations of simple allylic bromination typical of the Wohl-Ziegler reaction, the reaction of N-bromoacetamide (NBA) with olefins leads to a more complex outcome involving bromoacetamide intermediates. researchgate.net Research has shown that this reaction does not result in allylic bromination but rather in the formation of 2-bromo-N-bromoacetimidates, a distinct class of compounds. researchgate.net

The process is proposed to occur in two main stages:

Free Radical Self-Reaction: N-bromoacetamide first reacts with itself in a free-radical chain reaction to generate N,N-dibromoacetamide (NDBA) and acetamide. researchgate.net

Ionic Addition: The newly formed NDBA then adds to the alkene's double bond through an ionic mechanism. researchgate.net

The free radical addition of HBr to alkenes in the presence of peroxides, known as the anti-Markovnikov addition or Kharash effect, provides a classic example of this reaction pattern. pharmaguideline.com While not directly involving this compound, the underlying mechanism is analogous: a bromine radical adds to the double bond to form the most stable carbon radical, which then abstracts a hydrogen atom. pharmaguideline.com In the case of NBA, the reaction is more intricate, involving the formation of the NDBA intermediate before the addition step. researchgate.net

Reactivity Under Varied Conditions: Thermal, Acidic, and Basic Environments

The stability and reaction pathways of this compound and its derivatives are highly dependent on the surrounding chemical environment.

Thermal Conditions: Under thermal conditions, the intermediates formed from the reaction of N-bromoacetamide with olefins, specifically 2-bromo-N-bromoacetimidates, can undergo further chemical transformations. researchgate.net Heating can also promote the initial homolytic cleavage of the N-Br bond to generate the nitrogen-centered radicals discussed previously.

Acidic and Basic Conditions: The reactivity of acetamides, particularly haloacetamides, is significantly influenced by pH.

Basic Conditions: In basic environments, such as in the presence of sodium hydroxide, chloroacetamides typically undergo hydrolysis via a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net The hydroxide ion acts as a nucleophile, displacing the halide (in this case, bromide) to form a hydroxy-substituted derivative. researchgate.net In some cases, cleavage of the amide bond itself can also occur under basic conditions. researchgate.net N-alkylation reactions of amides are also commonly carried out under basic conditions, using reagents like sodium ethoxide or sodium hydride to deprotonate the amide nitrogen, making it a more potent nucleophile for reaction with alkylating agents. derpharmachemica.com

Acidic Conditions: Under strong acidic conditions (e.g., 2 N or 6 N HCl), the reaction mechanisms for haloacetamides are different. researchgate.net Acid-catalyzed hydrolysis can lead to the cleavage of both the amide linkage and, if present, other functional groups like ethers. researchgate.net For this compound, this could imply hydrolysis to 2-bromoethylamine and acetic acid, or other subsequent reactions. Studies on similar compounds show that the specific structure of the acetamide influences its reactivity and the resulting products. researchgate.net For instance, the hydrolysis of N-acetyl-2-amino-α-carboline derivatives is significantly affected by the N-acetyl group, which slows down N-O bond cleavage and allows other reaction pathways to compete. acs.org

The table below summarizes the expected reactivity based on analogous compounds.

| Condition | Primary Reaction Type | Potential Products |

| Thermal | Homolytic Cleavage / Rearrangement | Nitrogen-centered radicals, Transformed imidates researchgate.net |

| Basic | SN2 Substitution / Amide Cleavage | N-(2-hydroxyethyl)acetamide, Acetamide researchgate.net |

| Acidic | Amide Hydrolysis | 2-Bromoethylamine, Acetic Acid researchgate.net |

Applications of N 2 Bromoethyl Acetamide in Complex Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

N-(2-bromoethyl)acetamide is a significant intermediate in organic synthesis, primarily valued for its bifunctional nature. The molecule contains two key reactive sites: an electrophilic carbon atom attached to the bromine and a nucleophilic amide group. The presence of a bromine atom, a good leaving group, on the ethyl chain makes this compound an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing character of the bromine atom induces a partial positive charge on the adjacent carbon, rendering it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and hydroxyl groups.

This reactivity allows the compound to function as an effective alkylating agent, enabling the formation of new carbon-nitrogen and carbon-heteroatom bonds. A primary application is the introduction of a protected ethylamine (B1201723) moiety into a target molecule. This N-acetylethyl group can serve as a flexible linker or a pharmacophoric element in the design of more complex molecules. The amide portion of the molecule can also participate in reactions, most notably in intramolecular cyclizations where the amide nitrogen or oxygen acts as an internal nucleophile. This dual reactivity is fundamental to its role in constructing diverse molecular architectures, from simple substituted amines to complex heterocyclic systems.

| Property | Value |

| Molecular Formula | C4H8BrNO |

| Molecular Weight | 166.02 g/mol |

| Key Functional Groups | Amide, Bromoalkane |

| Primary Reactivity | Nucleophilic Substitution (as electrophile), Intramolecular Cyclization |

This table summarizes the key chemical properties of this compound that contribute to its role as a versatile building block.

Synthesis of Nitrogen-Containing Heterocycles

The structural features of this compound make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to undergo both intermolecular and intramolecular reactions facilitates the construction of diverse ring systems.

Oxazolines are important five-membered heterocyclic motifs found in natural products and used as ligands in asymmetric catalysis. The most common route to 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides. While this compound does not possess the hydroxyl group for direct dehydration, it can serve as a precursor to the necessary intermediate. Substitution of the bromide with a hydroxide (B78521) source would yield the corresponding N-(2-hydroxyethyl)acetamide, which can then be cyclized.

Alternatively, a more direct, albeit less common, pathway involves the intramolecular cyclization of the this compound itself. In this mechanism, the carbonyl oxygen of the amide acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom to displace the bromide and form the oxazoline (B21484) ring. This type of reaction is typically promoted by a base to enhance the nucleophilicity of the amide.

| Reaction Type | Precursor | Key Transformation | Product |

| Dehydrative Cyclization | N-(2-hydroxyethyl)amide | Acid-promoted intramolecular cyclization | 2-Oxazoline |

| Intramolecular Alkylation | This compound | Base-promoted intramolecular O-alkylation | 2-Oxazoline |

This table outlines two synthetic pathways to oxazolines, highlighting the role of amide precursors.

Tetrahydroisoquinolines (THIQs) are a core structural motif in many alkaloids and pharmacologically active compounds. The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to THIQs. This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.

This compound can be utilized as a key building block to construct the necessary β-arylethylamide precursor. For example, a phenethylamine (B48288) derivative can be acylated using a reagent derived from this compound, or more commonly, a phenethylamine is reacted with an acyl halide like chloroacetyl chloride, followed by substitution reactions. A more direct approach involves the reaction of a substituted phenethylamine with an appropriate acylating agent to form the amide, which is then subjected to cyclization conditions, typically using a dehydrating agent like phosphorus oxychloride (POCl₃).

| Step | Description | Reactants | Product |

| 1 | Amide Formation | β-phenethylamine + Acylating Agent (e.g., Acetyl Chloride) | N-(2-phenylethyl)acetamide |

| 2 | Cyclization (Bischler-Napieralski) | N-(2-phenylethyl)acetamide + POCl₃ | 3,4-Dihydroisoquinoline |

| 3 | Reduction | 3,4-Dihydroisoquinoline + Reducing Agent (e.g., NaBH₄) | 1,2,3,4-Tetrahydroisoquinoline |

This table illustrates the general sequence for synthesizing tetrahydroisoquinolines where an acetamide (B32628) precursor is central.

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms that are prevalent in medicinal chemistry. This compound serves as an alkylating agent for introducing the N-acetylethyl side chain onto a pre-formed triazole ring. The reaction of an NH-1,2,3-triazole with an alkyl halide like this compound, typically in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like DMF, results in N-alkylation.

This alkylation can lead to a mixture of regioisomers (N1 and N2 substitution), although reaction conditions can be optimized to favor one over the other. For instance, studies have shown that using 4-bromo-NH-1,2,3-triazoles can direct the alkylation regioselectively to the N2 position. The resulting N-alkylated triazole can then be further modified, making this a versatile method for creating complex triazole derivatives.

| Triazole Precursor | Alkylating Agent | Conditions | Product | Regioselectivity |

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halide | K₂CO₃, DMF | 2-Alkyl-4-bromo-1,2,3-triazole | N2-selective |

| 4-Phenyl-1,2,3-triazole | Ethyl Chloroacetate | Et₃N, DMF | Mixture of N1 and N2 isomers | Favors N2 |

This table provides examples of N-alkylation of triazoles, a reaction for which this compound is a suitable reagent.

One of the most significant intramolecular reactions of this compound leads to the formation of a three-membered heterocyclic ring system. In the presence of a base, the amide nitrogen can be deprotonated to form an amidate anion. This anion then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion in an intramolecular SN2 reaction. This process results in the formation of N-acetylaziridine, a strained but synthetically useful intermediate. Aziridines are valuable precursors for the synthesis of more complex nitrogen-containing molecules through ring-opening reactions.

Precursors in Specialized Chemical Probe and Scaffold Development

While this compound may not be widely cited as a direct precursor for complete chemical probes, its utility lies in providing the N-acetylethyl moiety, a common structural element in larger, biologically active molecules. Chemical probes are small molecules used to study biological systems, and molecular scaffolds are core structures upon which diverse libraries of compounds are built for drug discovery.

The N-acetylethyl group can function as a flexible linker to connect a pharmacophore to a reporter group in a chemical probe, or it can be part of a scaffold designed to interact with a biological target. Acetamide derivatives are frequently found in privileged scaffolds known to bind to various enzymes and receptors. For example, acetamide-containing structures are integral to many kinase inhibitors and other therapeutic agents. By providing a straightforward method to incorporate the N-acetylethyl group, this compound serves as a foundational building block in the multistep synthesis of these specialized tools for chemical biology and medicinal chemistry.

| Scaffold Class | Relevance of Acetamide Group | Example Application |

| Thiazolyl-acetamides | Core structural component | Anticancer agents |

| Benzothiazole-acetamides | Linker and pharmacophoric element | Antibacterial agents |

| Imidazole-acetamides | Side chain to modify potency and selectivity | Thrombin inhibitors |

This table shows examples of biologically active scaffolds where the acetamide group, which can be introduced using reagents like this compound, plays a crucial role.

Synthesis of Phenylethylamine Derivatives

Phenylethylamines are a class of compounds characterized by a phenyl group attached to an ethylamine backbone. This structural motif is present in numerous biologically active molecules, including neurotransmitters and pharmaceuticals. The synthesis of phenylethylamine derivatives can be approached in various ways, often involving the formation of a carbon-carbon bond between an aromatic ring and an ethylamine side-chain or a precursor thereof.

While not a direct precursor, this compound can be employed to introduce a protected ethylamine functionality into a molecular structure. In principle, it can act as an alkylating agent in reactions such as Friedel-Crafts alkylation with an aromatic substrate. This reaction would attach the N-(2-acetamido)ethyl group to the aromatic ring. Subsequent hydrolysis of the amide group would then yield the desired phenylethylamine derivative. This multi-step process highlights the role of this compound as a synthon for the ethylamine portion of the target molecule.

Phosphoramidate (B1195095) Synthesis

Phosphoramidates are a class of organophosphorus compounds featuring a phosphorus-nitrogen bond. They are of significant interest in medicinal chemistry and materials science. The synthesis of phosphoramidates typically involves the reaction of a phosphorus compound with an amine. Common methods include the reaction of phosphoryl chlorides with primary or secondary amines or the Staudinger reaction between an azide (B81097) and a phosphite. nih.govresearchgate.net

The use of this compound as a direct precursor for phosphoramidate synthesis is not a commonly documented pathway in chemical literature. Standard synthetic routes to phosphoramidates require the direct formation of a P-N bond, for which this compound is not ideally suited as the nitrogen atom is part of a stable amide linkage and less nucleophilic. Reactions involving the bromo- end of the molecule with phosphorus nucleophiles, such as in the Michaelis-Arbuzov reaction, would lead to the formation of phosphonates (containing a C-P bond) rather than phosphoramidates (containing an N-P bond).

Other Synthetic Applications as Building Blocks

The utility of this compound as a versatile building block is most evident in its application for constructing various molecular architectures, particularly heterocyclic compounds. Its ability to act as an electrophilic alkylating agent is fundamental to these applications.

Intramolecular Cyclization: Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution. The amide nitrogen, upon deprotonation, acts as an internal nucleophile, attacking the carbon atom bearing the bromine. This process results in the formation of a five-membered ring, specifically N-acetylaziridine. This reaction provides an efficient route to this strained heterocyclic system, which is itself a useful intermediate for further synthetic transformations.

Heterocycle Synthesis: A significant application of this compound is in the synthesis of thiazole (B1198619) derivatives. In a reaction analogous to the Hantzsch thiazole synthesis, this compound can react with a thioamide or thiourea. The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide. Subsequent intramolecular cyclization and dehydration yield the corresponding 2-aminothiazole (B372263) derivative. These thiazole scaffolds are prevalent in many biologically active compounds. nih.govresearchgate.netnih.gov

General Alkylating Agent: More broadly, this compound is used to introduce the N-(2-acetamido)ethyl moiety onto a variety of nucleophiles. Amines, thiols, and other electron-rich species can react with this compound to form new carbon-nitrogen or carbon-sulfur bonds. This allows for the modification of existing molecules to alter their properties or to prepare them for subsequent synthetic steps.

Table 1: Synthetic Applications of this compound

| Reaction Type | Reactant(s) | Product Class | Significance |

|---|---|---|---|

| Intramolecular Cyclization | This compound, Base | N-acetylaziridine | Provides a direct route to a strained heterocyclic intermediate. |

| Hantzsch-type Thiazole Synthesis | This compound, Thiourea | 2-Amino-4,5-dihydrothiazole derivatives | Construction of the thiazole ring system, a common motif in pharmaceuticals. researchgate.net |

| Nucleophilic Substitution | This compound, Various Nucleophiles (e.g., R-NH₂, R-SH) | N-substituted (2-acetamido)ethyl derivatives | General method for introducing a protected ethylamine side-chain. |

Advanced Spectroscopic and Analytical Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-bromoethyl)acetamide, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, the structure suggests four distinct proton environments: the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons adjacent to the nitrogen, the methylene (CH₂) protons adjacent to the bromine, and the amide (NH) proton.

The electron-withdrawing effects of the amide and bromine atom significantly influence the chemical shifts. The methylene group bonded to the bromine atom is expected to be the most deshielded among the aliphatic protons, thus appearing further downfield. The methylene group attached to the amide nitrogen will also be downfield due to the nitrogen's electronegativity. The methyl protons of the acetyl group will appear most upfield. The amide proton's chemical shift can be broad and vary depending on the solvent and concentration.

Based on established chemical shift ranges and data from analogous compounds, the predicted ¹H NMR spectral data for this compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C=O | ~2.0 | Singlet (s) | 3H |

| -NH-CH₂- | ~3.6 | Triplet (t) | 2H |

| -CH₂-Br | ~3.5 | Triplet (t) | 2H |

| -C(=O)-NH- | ~6.0-8.0 | Broad Singlet (br s) | 1H |

Note: Data are predicted based on typical chemical shift values for similar functional groups.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, C-N, C-Br, C-C). In this compound, four distinct carbon signals are expected.

The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum (downfield). The carbon atom bonded to the highly electronegative bromine atom will also be significantly downfield compared to a standard alkyl carbon. The carbon attached to the nitrogen atom is also deshielded. The methyl carbon of the acetyl group will appear at the high-field end (upfield).

The expected ¹³C NMR chemical shifts are presented in the following table, extrapolated from data on similar bromo- and acetamido- compounds. oregonstate.eduspectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-C=O | ~23 |

| -NH-C H₂- | ~42 |

| -C H₂-Br | ~31 |

| -C =O | ~170 |

Note: Data are predicted based on typical chemical shift values for similar functional groups and analysis of related compounds. oregonstate.eduspectrabase.com

While one-dimensional NMR is sufficient for the structural confirmation of a simple molecule like this compound, advanced multi-dimensional NMR techniques offer unambiguous assignment of proton and carbon signals, which is crucial for more complex derivatives.

Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between coupled protons. For this compound, a COSY spectrum would show a cross-peak between the signals of the -NH-CH₂- and -CH₂-Br protons, confirming their adjacent relationship in the ethyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signal at ~3.6 ppm to the carbon signal at ~42 ppm (-NH-CH₂-) and the proton signal at ~3.5 ppm to the carbon signal at ~31 ppm (-CH₂-Br).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the amide proton could show a correlation to the carbonyl carbon, and the methyl protons would show a correlation to the carbonyl carbon, confirming the acetamide (B32628) fragment.

These advanced methods are invaluable for verifying the connectivity and unequivocally assembling the molecular structure, especially when analyzing novel derivatives or reaction products involving this compound.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FTIR spectroscopy is highly effective for identifying the characteristic functional groups within this compound. The key vibrational modes expected are the N-H stretch, C-H stretches, the C=O stretch (Amide I band), the N-H bend (Amide II band), and the C-Br stretch.

The amide group gives rise to very characteristic absorptions. The C=O stretching vibration (Amide I) typically appears as a strong, sharp band. The N-H bending vibration (Amide II) is also a prominent feature. The C-Br bond has a characteristic absorption in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3250 | Medium-Strong |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Note: Wavenumber ranges are based on typical values for secondary amides and alkyl bromides. researchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the C-C backbone and C-Br bond may produce distinct Raman signals. The amide C=O stretch is also Raman active. This technique is particularly useful for studying reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions. Theoretical calculations on related molecules like N-(2-bromoethyl)phthalimide have been used to predict vibrational wavenumbers, demonstrating the utility of Raman spectroscopy in detailed structural analysis. chemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1640 |

| C-C Stretch | 1000 - 800 |

| C-Br Stretch | 650 - 550 |

Note: Wavenumber ranges are based on typical values for similar functional groups. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight and structure through the mass-to-charge ratio (m/z) of its ions. The presence of a bromine atom gives a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a definitive feature in its mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds. However, the polarity and potential for thermal degradation of this compound can make direct analysis challenging. To overcome this, derivatization is often employed to convert the amide into a more volatile and thermally stable species. This involves reacting the compound with a silylating or acylating agent to mask the polar N-H group.

Common fragmentation patterns for this compound in GC-MS would involve alpha-cleavage adjacent to the carbonyl group and cleavage of the C-C and C-Br bonds in the bromoethyl chain. The observation of fragments corresponding to the loss of the bromoethyl group or the acetyl group provides evidence for the compound's structure.

Below is a table of common derivatization reagents used to enhance the volatility of polar molecules for GC-MS analysis.

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amides, Alcohols, Carboxylic Acids | Trimethylsilyl (TMS) ether/ester/amide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amides, Alcohols, Carboxylic Acids | Trimethylsilyl (TMS) ether/ester/amide |

| Acetic Anhydride | Ac₂O | Alcohols, Amines | Acetate (B1210297) ester/amide |

| Trifluoroacetic Anhydride | TFAA | Alcohols, Amines | Trifluoroacetate ester/amide |

This table presents common derivatization agents and is not exhaustive.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound as it can handle polar, non-volatile, and thermally sensitive compounds without the need for derivatization. In a typical LC-MS workflow, the compound is first separated from impurities on a reversed-phase HPLC column (e.g., a C18 column) using a polar mobile phase, such as a gradient of water and acetonitrile (B52724) with a small amount of formic acid to facilitate protonation. The eluent is then introduced into the mass spectrometer.

LC-MS is routinely used to confirm the molecular weight and assess the purity of this compound. chemspider.com The technique is valuable for characterizing newly synthesized acetamide derivatives and monitoring reaction progress. nih.gov The mass spectrometer can be operated in scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look for the specific m/z values corresponding to the protonated molecule [M+H]+ of this compound, which would appear as two peaks of nearly equal intensity around m/z 166.0 and 168.0.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of this compound, unequivocally confirming its molecular formula (C₄H₈BrNO). By comparing the experimentally measured exact mass to the theoretically calculated mass, HRMS can distinguish the target compound from other molecules that may have the same nominal mass. The monoisotopic mass of this compound is 164.978926 Da. chemspider.com

The table below shows the calculated exact masses for common adducts of this compound that would be observed in HRMS analysis.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M(79Br)+H]+ | C₄H₉79BrNO+ | 165.98623 |

| [M(81Br)+H]+ | C₄H₉81BrNO+ | 167.98418 |

| [M(79Br)+Na]+ | C₄H₈79BrNNaO+ | 187.96818 |

| [M(81Br)+Na]+ | C₄H₈81BrNNaO+ | 189.96613 |

Calculations are based on the most abundant isotopes: C=12.00000, H=1.00783, Br=78.91834, N=14.00307, O=15.99491, Na=22.98977.

X-ray Crystallography in Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds like 2-Bromo-N-(4-bromophenyl)acetamide provides a clear example of the insights gained from this method. sielc.com

In such a structure, X-ray analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. For instance, it can show the planarity of the amide group and the torsion angles of the bromoethyl chain. Furthermore, it elucidates how molecules pack in the crystal lattice, often revealing networks of hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. sielc.com

The table below contains representative crystallographic data for an analogous compound, 2-Bromo-N-(4-bromophenyl)acetamide, illustrating the type of information obtained from an X-ray diffraction study. sielc.com

| Parameter | Value |

| Chemical Formula | C₈H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Temperature (K) | 303 |

Data obtained for the analogous compound 2-Bromo-N-(4-bromophenyl)acetamide. sielc.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the purification and quantitative analysis of this compound. These methods separate the compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Developing a robust HPLC method involves optimizing several key parameters to achieve good resolution, peak shape, and sensitivity.

For a polar compound like this compound, a reversed-phase (RP) method is typically the most suitable. Method development would focus on selecting an appropriate column, mobile phase, and detection wavelength. A C18 column is a common starting point for RP-HPLC. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. rsc.org For MS compatibility, a volatile acid like formic acid is often added instead of non-volatile buffers like phosphate. sielc.com Detection is commonly performed using a UV detector; since the amide chromophore absorbs at low wavelengths, a detection wavelength around 200-210 nm is appropriate. rsc.org

The following table outlines a hypothetical set of starting parameters for the development of an HPLC method for this compound.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reversed-phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |

| Gradient | 5% B to 95% B over 15 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detection | UV at 205 nm | Wavelength where the amide bond shows absorbance. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification of this compound

Thin-Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in organic synthesis for the rapid monitoring of reaction progress and for the preliminary assessment of product purity. In the context of this compound, TLC serves as an invaluable tool to track the conversion of starting materials to the desired product and to identify the presence of any significant impurities.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. The separation is based on the polarity of the compounds. For this compound, a moderately polar compound, normal-phase TLC with a silica gel stationary phase is commonly employed.

Reaction Monitoring

The synthesis of this compound, for instance, through the reaction of 2-bromoethylamine (B90993) with an acetylating agent, can be effectively monitored using TLC. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (e.g., 2-bromoethylamine) and a co-spot (a mixture of the reaction sample and the starting material). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

The choice of the mobile phase, or eluent, is critical for achieving good separation of the spots. A common solvent system for the TLC analysis of this compound and related compounds is a mixture of ethyl acetate and hexane. The polarity of the eluent can be adjusted by varying the ratio of these two solvents to achieve optimal separation, where the Rf value of the product is ideally between 0.3 and 0.7.

Purification Assessment

TLC is also instrumental in the purification process of this compound, often carried out using column chromatography. Fractions collected from the column are analyzed by TLC to determine their composition. Fractions containing the pure product, as indicated by a single spot on the TLC plate with the correct Rf value, are then combined.

Visualization

Since this compound is not colored, various visualization techniques are required to see the spots on the TLC plate. Common methods include:

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots under a UV lamp.

Iodine Chamber: Exposing the developed TLC plate to iodine vapor will cause most organic compounds to appear as brown spots.

Chemical Stains: Spraying the plate with a suitable staining reagent, followed by heating, can reveal the spots. A common stain is potassium permanganate (B83412) solution, which reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Detailed Research Findings

Research has demonstrated the utility of silica gel TLC with an ethyl acetate/hexane mobile phase for monitoring reactions involving this compound and its degradation products. The retention factor (Rf) is a key parameter obtained from TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific conditions of the TLC experiment, including the stationary phase, mobile phase composition, temperature, and plate saturation.

The following interactive data tables summarize typical TLC conditions and expected Rf values for this compound and a potential precursor, 2-bromoethylamine. These values are illustrative and can vary based on the specific experimental setup.

Table 1: TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane |

| Visualization | UV Light (254 nm), Iodine Vapor, Potassium Permanganate Stain |

Table 2: Illustrative Rf Values of this compound and Precursor in Various Ethyl Acetate/Hexane Ratios

| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Approximate Rf Value |

| 2-Bromoethylamine | 1:1 | 0.1 - 0.2 |

| This compound | 1:4 | 0.25 - 0.35 |

| This compound | 1:3 | 0.35 - 0.45 |

| This compound | 1:2 | 0.45 - 0.55 |

| This compound | 1:1 | 0.60 - 0.70 |

Note: These Rf values are estimates and can be influenced by experimental conditions.

Computational Chemistry and Theoretical Studies on N 2 Bromoethyl Acetamide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for examining the electronic structure of molecules like N-(2-bromoethyl)acetamide. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a related molecule, N-(2-bromoethyl)phthalimide, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to determine its optimized geometrical parameters researchgate.net. This level of theory provides reliable predictions of bond lengths, bond angles, and dihedral angles.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.94 | ||

| C-C | 1.53 | C-C-Br: 110 | |

| C-N | 1.46 | C-C-N: 112 | Br-C-C-N: ~60 (gauche) or 180 (anti) |

| N-C(O) | 1.35 | C-N-C(O): 122 | |

| C=O | 1.23 | N-C=O: 123 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties unitn.it. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity unitn.it.

For N-(2-bromoethyl)phthalimide, the HOMO and LUMO energy surfaces have been plotted to identify donor and acceptor atoms and to understand charge transfer within the molecule researchgate.net. The HOMO is typically localized on the parts of the molecule that can donate electrons, while the LUMO is on the electron-accepting regions. In this compound, the HOMO would likely have significant contributions from the lone pairs of the bromine and oxygen atoms, as well as the amide nitrogen. The LUMO would be expected to be centered on the antibonding orbitals, particularly the σ* orbital of the C-Br bond, making this carbon atom susceptible to nucleophilic attack. The energy gap for this type of molecule is expected to be significant, indicating a relatively stable compound under normal conditions. A smaller HOMO-LUMO gap generally correlates with higher reactivity wuxibiology.com.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -0.5 |

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule by localizing the wavefunction into orbitals that align with the classic Lewis structure representation of lone pairs and bonds wuxibiology.com. This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) for donor-acceptor interactions researchgate.net.

In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms as donors and the antibonding orbitals of adjacent bonds as acceptors. For example, a strong interaction would likely exist between the nitrogen lone pair (nN) and the antibonding orbital of the carbonyl group (πC=O), indicating resonance stabilization of the amide bond. Another critical interaction would be the hyperconjugation between the lone pairs on the bromine atom and the σ antibonding orbital of the adjacent C-C bond, which can influence the reactivity of the C-Br bond.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (Predicted) Note: This table is illustrative and based on expected interactions in such a molecule. Specific E(2) values for this compound were not found.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π*(C=O) | ~50-60 |

| n(O) | σ*(N-C) | ~20-30 |

| σ(C-C) | σ*(C-Br) | ~2-5 |

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.net. The MEP map is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The area around the carbon atom bonded to the bromine would also show a degree of positive potential, consistent with its electrophilic character and susceptibility to nucleophilic substitution.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulation studies on this compound were not identified in the search results, this technique is widely used to explore the conformational landscape and dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into how different conformations are sampled and the relative stabilities of various rotamers.

Mechanistic Insights from Computational Modeling of Reactivity

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. The reactivity of this compound is dominated by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution (SN2) reactions.

Computational studies could model the SN2 reaction of this compound with various nucleophiles. Such models would calculate the potential energy surface of the reaction, identifying the structure of the transition state and the activation energy required for the reaction to proceed. For instance, the intramolecular SN2 reaction, where the amide nitrogen or oxygen acts as the internal nucleophile leading to a cyclic product (aziridine or oxazoline (B21484) derivative), could be modeled. These calculations would provide critical insights into the feasibility of such cyclization reactions and the factors that influence their rates, such as the choice of solvent and the presence of a base to deprotonate the amide nitrogen.

Quantum Chemical Investigations of Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For this compound, these computational studies are instrumental in understanding its chemical behavior by quantifying global and local reactivity descriptors. These descriptors, derived from conceptual DFT, help in predicting the molecule's stability, reactivity, and the specific sites at which it is likely to undergo electrophilic or nucleophilic attack.

The foundation of these investigations lies in the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution, calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment, calculated as ω = μ² / 2η. This index helps in classifying molecules as strong or marginal electrophiles.

To pinpoint the most reactive sites within the molecule, local reactivity descriptors are employed. The most prominent of these are the Fukui functions (f(r)). nih.govresearchgate.net These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com Condensed Fukui functions are calculated for each atomic site and can predict the most likely centers for:

Nucleophilic attack (f+(r)): Where the molecule is most likely to accept an electron.

Electrophilic attack (f-(r)): Where the molecule is most likely to donate an electron.

Radical attack (f0(r)): The average of f+(r) and f-(r).

In the case of this compound, a Fukui function analysis would likely identify the carbon atom attached to the bromine as a primary site for nucleophilic attack, due to the polarization of the C-Br bond. The carbonyl oxygen and the nitrogen atom would also be of interest for their potential roles in intermolecular interactions and reactions.

The following table presents illustrative data for the global reactivity descriptors of this compound, as would be obtained from quantum chemical calculations.

| Parameter | Symbol | Value (Illustrative) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV |

| HOMO-LUMO Energy Gap | ΔE | 8.7 eV |

| Ionization Potential | I | 9.5 eV |

| Electron Affinity | A | 0.8 eV |

| Chemical Potential | μ | -5.15 eV |

| Chemical Hardness | η | 4.35 eV |

| Global Softness | S | 0.115 eV-1 |

| Electrophilicity Index | ω | 3.05 eV |

These theoretical investigations are invaluable for rationalizing the observed reactivity of this compound in various chemical reactions and for designing new synthetic pathways. By providing a detailed picture of the molecule's electronic landscape, computational chemistry complements experimental studies and deepens our understanding of its chemical properties.

Future Research Directions and Emerging Methodologies for N 2 Bromoethyl Acetamide

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. For N-(2-bromoethyl)acetamide, future research will prioritize the development of synthetic routes that are more sustainable and atom-economical than traditional methods.

Traditional syntheses, such as the acylation of 2-bromoethylamine (B90993) or the reaction of 2-bromoethanol (B42945) with acetamide (B32628) using dehydrating agents, often suffer from poor atom economy, generating significant waste. Atom economy is a measure of the efficiency of a chemical process in terms of incorporating all reactant atoms into the final desired product. nih.gov Reactions with low atom economy, like those using stoichiometric reagents that are not incorporated into the product, are environmentally and economically disadvantageous.

Future methodologies will likely focus on catalytic approaches and process intensification techniques like flow chemistry.

Catalytic Methods: The development of catalytic systems for the direct amidation of 2-bromoethanol would represent a significant improvement. This could involve novel transition-metal or organocatalysts that facilitate the reaction under milder conditions and without the need for stoichiometric activating agents, thereby increasing the atom economy.

Flow Chemistry: The use of continuous flow reactors, already implemented in some industrial settings, can enhance reaction efficiency, safety, and scalability. Future research in this area will involve optimizing reactor design and reaction conditions to minimize solvent usage and energy consumption, further improving the sustainability of the synthesis.

A comparison of traditional versus potential future sustainable synthetic approaches is outlined in the table below.

| Feature | Traditional Synthesis (e.g., with Dehydrating Agent) | Future Sustainable Synthesis |

| Principle | Stoichiometric activation | Catalytic activation / Process intensification |

| Atom Economy | Low to moderate | High to excellent |

| Reagents | Stoichiometric dehydrating agents (e.g., POCl₃) | Catalytic amounts of a promoter |

| Byproducts | Significant inorganic salt waste | Minimal, ideally only water |

| Conditions | Often harsh (e.g., reflux) | Milder temperatures and pressures |

| Platform | Batch processing | Continuous flow processing |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its classic role as an alkylating agent in SN2 reactions, the unique bifunctionality of this compound presents opportunities for discovering novel reactivity patterns and unprecedented chemical transformations.